2-(2-chlorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Description
The compound 2-(2-chlorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one features a 2-chlorophenyl group attached to an ethanone moiety, which is further connected to an azetidine ring substituted with a 2-methylimidazole-methyl group.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-12-18-6-7-19(12)9-13-10-20(11-13)16(21)8-14-4-2-3-5-15(14)17/h2-7,13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJLPPASSYRVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to interact with metabotropic glutamate receptors. These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Biological Activity
The compound 2-(2-chlorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one, also known as a chlorophenyl imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.84 g/mol. The structure includes a chlorophenyl group and an imidazole ring, which are significant in contributing to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of imidazole derivatives, including the compound . The following table summarizes key findings regarding its antibacterial activity:
| Bacteria Tested | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20-40 | |
| Escherichia coli | 40-70 | |
| Methicillin-resistant S. aureus (MRSA) | Not specified |
The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. However, its effectiveness was lower compared to standard antibiotics like ceftriaxone.
The proposed mechanism of action for imidazole derivatives involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the imidazole ring is critical for binding to bacterial targets, which may include enzymes involved in cell wall biosynthesis.
Study 1: Synthesis and Evaluation
In a study conducted by Paoli-Lombardo et al., the compound was synthesized using a novel method involving nucleophilic substitution reactions. The synthesis yielded moderate amounts of the desired product, which was then evaluated for its biological activity against various bacterial strains. The results indicated promising antibacterial properties, particularly against multi-drug resistant strains .
Study 2: Comparative Analysis
A comparative analysis involving various imidazole derivatives revealed that while this compound demonstrated significant antibacterial effects, it was less potent than newly developed compounds with modified structures. This highlights the importance of structural optimization in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Imidazole Ethanone Derivatives
Key Observations :
- The 2-methylimidazole derivative lacks the azetidine ring but shares the ethanone group, suggesting that azetidine may modulate steric effects or bioavailability.
Dichlorophenyl Derivatives with Imidazole
Key Observations :
- Sertaconazole demonstrates that dichlorophenyl groups enhance antifungal activity compared to monochlorophenyl analogs. However, the ethanol linker in sertaconazole may reduce metabolic stability compared to the ethanone-azetidine system in the target compound.
Nitroimidazole Derivatives
Research Findings and Structural Insights
Azetidine’s small ring size may also enhance metabolic stability relative to larger heterocycles.
Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound differs from 4-chlorophenyl analogs (e.g., ), which could alter π-π stacking interactions in biological targets.
Imidazole Substitution : The 2-methylimidazole group may reduce steric hindrance compared to bulkier substituents (e.g., benzyl groups in ), favoring enzyme active-site penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
